

Spectroscopic Profile of Tris(4-formylphenyl)amine: A Technical Guide

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Compound of Interest

Compound Name: **Tris(4-formylphenyl)amine**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Tris(4-formylphenyl)amine** (TFPA), a crucial building block in materials chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering tabulated data for quick reference, detailed experimental protocols for reproducibility, and a logical workflow for its analytical characterization.

Core Spectroscopic Data

The empirical formula for **Tris(4-formylphenyl)amine** is $C_{21}H_{15}NO_3$, with a molecular weight of 329.35 g/mol. Its structure consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This unique tripodal arrangement gives rise to its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the molecular structure of TFPA. Data varies slightly based on the solvent used.

Table 1: 1H NMR Spectral Data for **Tris(4-formylphenyl)amine**

Solvent	Frequency (MHz)	Chemical Shift (δ) in ppm	Description
CDCl ₃	200.13	9.95	(s, 3H, -CHO)
7.85, 7.26	(AA'XX' system, 12H, Ar-H, J = 8.6 Hz)		
DMSO-d ₆	400	9.93	(s, 3H, -CHO)
7.82-7.91	(m, 6H, Ar-H)		
7.14-7.28	(m, 6H, Ar-H)		

Table 2: ¹³C NMR Spectral Data for **Tris(4-formylphenyl)amine**

Solvent	Temperature (°C)	Frequency (MHz)	Chemical Shift (δ) in ppm
DMSO-d ₆	25	500	191.49 (-CHO)
150.73 (Ar-C)			
132.19 (Ar-C)			
131.44 (Ar-C)			
124.43 (Ar-C)			

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the key functional groups present in the molecule, particularly the aldehyde C=O and C-H stretches.

Table 3: FTIR Spectral Data for **Tris(4-formylphenyl)amine** Analogue

Technique	Wavenumber (cm ⁻¹)	Assignment
KBr Pellet	2821, 2729	Aldehyde C-H Stretch (Fermi resonance)
1706		Aldehyde C=O Stretch
1583		Aromatic C=C Stretch
1357		C-N Stretch
1201, 1105		C-H in-plane bending
806		C-H out-of-plane bending (para-substitution)

Note: This data is for 2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TPT-3CHO), a structurally similar compound, and is expected to be highly representative of the key vibrational modes in Tris(4-formylphenyl)amine.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. While specific absorption maxima for **Tris(4-formylphenyl)amine** are not readily available in the cited literature, related triphenylamine derivatives show strong absorption in the UV region.

Table 4: Expected UV-Vis Absorption Data for **Tris(4-formylphenyl)amine**

Solvent	Expected λ_{\max} (nm)	Electronic Transition
Dichloromethane	~300 - 400	$\pi \rightarrow \pi^*$

Note: The exact maximum absorption wavelength (λ_{\max}) can be influenced by solvent polarity. The expected range is based on the absorption profile of its neutral triphenylamine precursor.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Tris(4-formylphenyl)amine** in 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup:
 - Use a 200-500 MHz NMR spectrometer.
 - Tune and shim the probe for the specific solvent.
 - Acquire a ^1H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

using the residual solvent peak as an internal standard (CDCl_3 : δ 7.26 ppm for ^1H ; δ 77.16 ppm for ^{13}C . DMSO-d_6 : δ 2.50 ppm for ^1H ; δ 39.52 ppm for ^{13}C).

FTIR Spectroscopy Protocol (KBr Pellet Method)

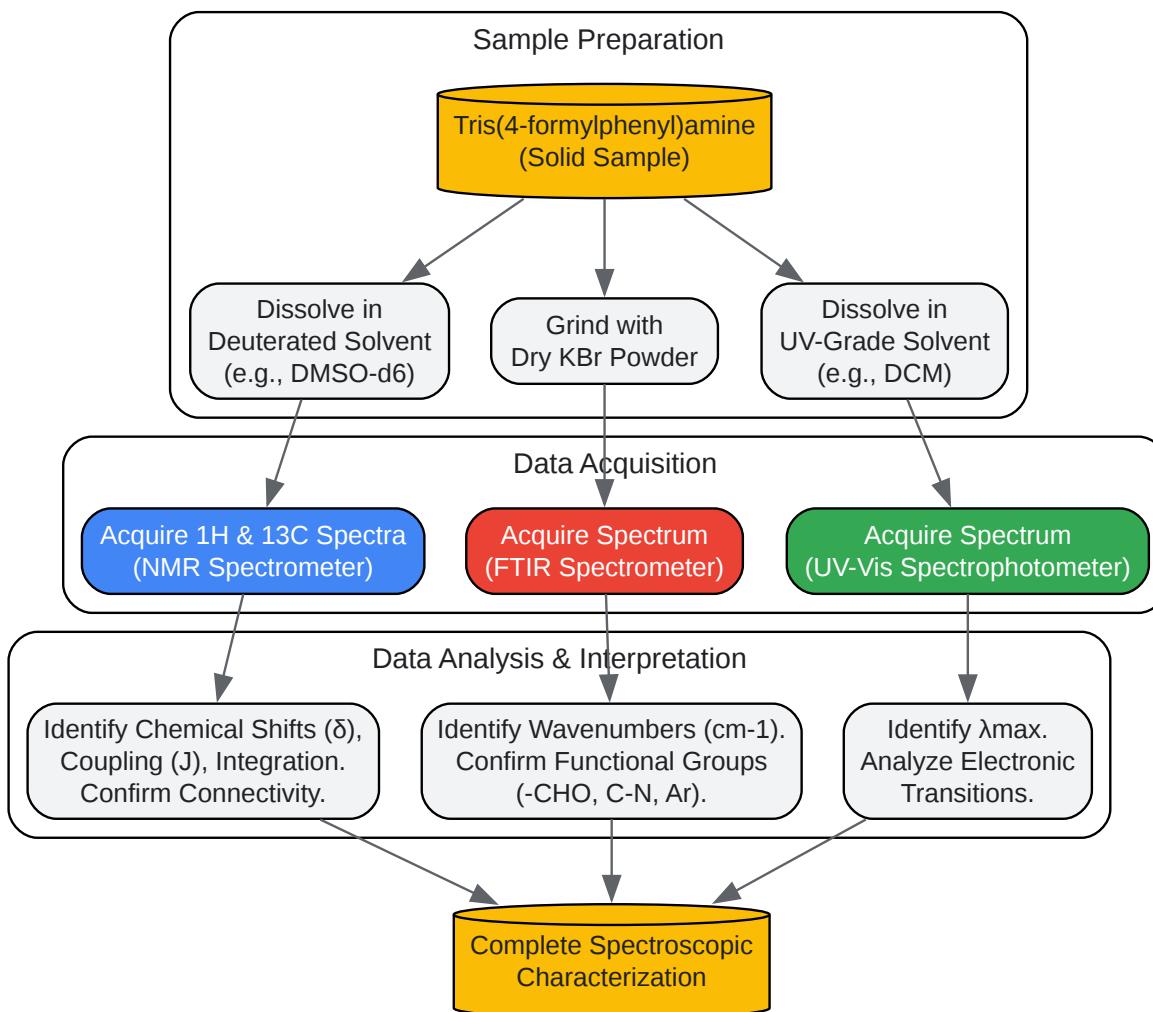
- Sample Preparation:
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ to remove moisture, which can interfere with the spectrum.
 - In an agate mortar and pestle, grind 1-2 mg of the **Tris(4-formylphenyl)amine** sample into a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar.
 - Quickly and thoroughly grind the mixture until it is a homogenous, fine powder.
- Pellet Formation:
 - Transfer a small amount of the powder mixture into a pellet-forming die.
 - Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85).[1][2]
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **Tris(4-formylphenyl)amine** in a UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a dilute solution (typically in the 10^{-5} to 10^{-6} M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as the reference blank.
 - Fill a second quartz cuvette with the dilute sample solution.
 - Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}) from the resulting spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tris(4-formylphenyl)amine**.



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Workflow for Spectroscopic Characterization of TFPA.

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References

- 1. Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
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